Acide 2-propylglutarique

Vue d'ensemble

Description

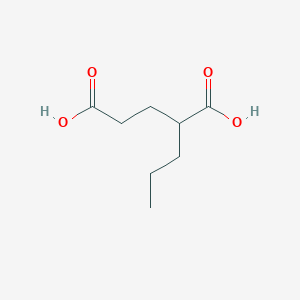

2-Propylglutaric acid (2PGA) is a carboxylic acid commonly utilized in scientific research due to its versatile applications . It serves as a vital compound in the metabolism of specific organisms and has garnered interest for its potential in biomedical research . It is a metabolite of valproic acid .

Synthesis Analysis

2-Propylglutaric acid is a naturally occurring, non-toxic acid that can be easily synthesized . It has been utilized in numerous laboratory experiments, with ongoing exploration of its potential in biomedical research .

Molecular Structure Analysis

The molecular formula of 2-Propylglutaric acid is C8H14O4 . The molecular weight is 174.19 .

Chemical Reactions Analysis

2-Propylglutaric acid plays a crucial role in the metabolism of specific organisms. It participates in the synthesis of fatty acids and other compounds, as well as the breakdown of proteins and carbohydrates . Additionally, 2-Propylglutaric acid contributes to the production of ATP, the energy currency of cells .

Physical And Chemical Properties Analysis

The density of 2-Propylglutaric acid is 1.2±0.1 g/cm3 . The boiling point is 321.0±15.0 °C at 760 mmHg . The vapour pressure is 0.0±1.5 mmHg at 25°C . The molar refractivity is 42.2±0.3 cm3 .

Applications De Recherche Scientifique

Biochimie : Analyse des voies métaboliques

L’acide 2-propylglutarique joue un rôle significatif dans l’étude des voies métaboliques. Il est un métabolite de l’acide valproïque et est impliqué dans la synthèse et la dégradation des acides gras, des protéines et des glucides. Les chercheurs l’utilisent pour comprendre les processus biochimiques de la production d’énergie, en particulier dans la synthèse de l’ATP, la monnaie énergétique des cellules .

Physiologie : Études du métabolisme des organismes

En physiologie, l’this compound est utilisé pour étudier le métabolisme de différents organismes, y compris les humains. Il aide à comprendre comment les organismes convertissent les aliments en énergie et comment les différents processus physiologiques sont alimentés. Ce composé est particulièrement utile pour étudier la synthèse d’hormones comme le cortisol, qui joue un rôle vital dans la réponse au stress .

Pharmacologie : Interaction médicamenteuse et effets

Pharmacologiquement, l’this compound est utilisé pour explorer les effets des médicaments sur l’organisme. Il aide à examiner comment les médicaments interagissent avec les systèmes biologiques et les effets physiologiques qui en résultent. Ceci est crucial pour le développement de médicaments et la compréhension du sort métabolique des composés pharmaceutiques .

Sciences de l’environnement : Analyse de l’impact des polluants

Les chercheurs utilisent l’this compound pour étudier l’impact des polluants environnementaux sur les systèmes biologiques. Il sert de biomarqueur pour évaluer les changements physiologiques et les dommages potentiels causés par l’exposition à divers contaminants environnementaux .

Science de la nutrition : Recherche sur le métabolisme alimentaire

En science de la nutrition, l’this compound est utilisé pour comprendre comment différents régimes alimentaires affectent le métabolisme. Il peut indiquer comment les nutriments sont traités et l’efficacité de l’utilisation des nutriments pour produire de l’énergie, ce qui est essentiel pour les recommandations alimentaires et la gestion des troubles métaboliques .

Recherche biomédicale : Élucidation des mécanismes des maladies

Les chercheurs biomédicaux utilisent l’this compound pour élucider les mécanismes des maladies au niveau moléculaire. En étudiant son rôle dans le métabolisme, les scientifiques peuvent découvrir la base biochimique des maladies et développer des thérapies ciblées .

Toxicologie : Profil de toxicité des substances

En toxicologie, l’this compound aide à profiler la toxicité des substances. Sa présence et ses niveaux dans les systèmes biologiques peuvent indiquer les effets toxiques de divers composés et aider à établir des profils de sécurité pour les produits chimiques .

Génétique : Études de l’expression génétique

Les généticiens utilisent l’this compound pour étudier l’expression génétique liée au métabolisme. Il est utilisé pour comprendre comment les gènes régulent les processus métaboliques et comment les altérations de ces gènes peuvent entraîner des maladies métaboliques .

Mécanisme D'action

Target of Action

2-Propylglutaric acid, also known as 2-Propylpentanedioic acid, is a metabolite of valproic acid . Valproic acid has found clinical use as an anticonvulsant and mood-stabilizing drug, primarily in the treatment of epilepsy, bipolar disorder, and, less commonly, major depression . The primary targets of 2-Propylglutaric acid are likely to be similar to those of valproic acid, given that it is a metabolite of the latter.

Mode of Action

As a metabolite of valproic acid, it may share some of the parent compound’s mechanisms, which include increasing gamma-aminobutyric acid (GABA) levels in the brain, inhibiting NMDA receptors, and affecting sodium channels . .

Biochemical Pathways

Given its relationship with valproic acid, it may be involved in pathways related to GABAergic neurotransmission, glutamate signaling, and sodium channel activity

Pharmacokinetics

As a metabolite of valproic acid, it is likely produced in the body during the metabolism of valproic acid . .

Result of Action

As a metabolite of valproic acid, it may share some of the parent compound’s effects, which include anticonvulsant and mood-stabilizing effects . .

Orientations Futures

2-Propylglutaric acid has been extensively employed in diverse fields such as biochemistry, physiology, and pharmacology . Its applications include investigating the metabolism of various organisms, including humans, and exploring the effects of drugs on the body . Therefore, it is expected that the research on 2-Propylglutaric acid will continue to expand in the future .

Analyse Biochimique

Biochemical Properties

2-Propylglutaric acid plays a significant role in biochemical reactions. It is involved in the synthesis of fatty acids and other compounds, as well as the breakdown of proteins and carbohydrates . Additionally, 2-Propylglutaric acid contributes to the production of ATP, the energy currency of cells .

Cellular Effects

The effects of 2-Propylglutaric acid on various types of cells and cellular processes are significant. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of 2-Propylglutaric acid involves its interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Propylglutaric acid change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of 2-Propylglutaric acid vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

2-Propylglutaric acid is involved in metabolic pathways . This includes any enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels .

Transport and Distribution

2-Propylglutaric acid is transported and distributed within cells and tissues . This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of 2-Propylglutaric acid and any effects on its activity or function are significant . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Propriétés

IUPAC Name |

2-propylpentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O4/c1-2-3-6(8(11)12)4-5-7(9)10/h6H,2-5H2,1H3,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFNXFIJXYVEYLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90954462 | |

| Record name | 2-Propylpentanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90954462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

32806-62-5 | |

| Record name | 2-Propylpentanedioic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32806-62-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentanedioic acid, 2-propyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032806625 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propylpentanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90954462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

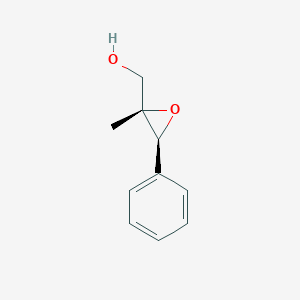

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 2-Propylglutaric acid compare to other metabolites of sodium valproate in terms of its effect on glucose production in the liver?

A1: Research indicates that 2-Propylglutaric acid has a weaker inhibitory effect on gluconeogenesis (glucose production in the liver) from lactate compared to sodium valproate and some of its other metabolites, such as 4-en-VP and 5-OH-VP []. This suggests that while 2-Propylglutaric acid might contribute to the overall inhibitory effect of sodium valproate on gluconeogenesis, its role is less pronounced compared to other metabolites.

Q2: What is the significance of the different metabolic pathways of sodium valproate in newborns?

A2: Studies in sheep models reveal that newborn lambs exhibit reduced clearance of sodium valproate compared to adult sheep. This is attributed to impaired renal excretion and glucuronidation capacity in newborns []. Consequently, a larger proportion of the administered sodium valproate is metabolized through beta-oxidation and hydroxylation pathways, leading to higher plasma concentrations of certain metabolites, such as (E)-2-ene VPA and 3-keto VPA, in newborns. This highlights the importance of considering age-dependent differences in sodium valproate metabolism.

Q3: Can you elaborate on the analytical techniques used to study sodium valproate and its metabolites, including 2-Propylglutaric acid?

A3: Advanced analytical methods like High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) are employed for the detection and quantification of sodium valproate and its metabolites, including 2-Propylglutaric acid, in biological samples like blood plasma []. This technique offers high sensitivity and specificity, enabling researchers to simultaneously measure multiple analytes in a single run. The use of such sophisticated analytical tools facilitates comprehensive investigations into the pharmacokinetics and metabolism of sodium valproate and its metabolites.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3S,8aR)-3-methyl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B21935.png)